8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

Medicinal Chemistry Library Synthesis Structure-Activity Relationship (SAR)

8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate (CAS 203934-60-5) is a differentially protected spirocyclic diamine building block belonging to the 2,8-diazaspiro[4.5]decane class. This scaffold features a saturated pyrrolidine ring spiro-fused to a piperidine ring, with orthogonal Boc (tert-butoxycarbonyl) and ethyl ester protecting groups on the two nitrogen atoms.

Molecular Formula C16H28N2O4
Molecular Weight 312.4 g/mol
CAS No. 203934-60-5
Cat. No. B1452585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
CAS203934-60-5
Molecular FormulaC16H28N2O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1
InChIInChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3
InChIKeyWXRWBESBLVCYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate (CAS 203934-60-5): A Protected Spirocyclic Diamine Building Block for Drug Discovery


8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate (CAS 203934-60-5) is a differentially protected spirocyclic diamine building block belonging to the 2,8-diazaspiro[4.5]decane class . This scaffold features a saturated pyrrolidine ring spiro-fused to a piperidine ring, with orthogonal Boc (tert-butoxycarbonyl) and ethyl ester protecting groups on the two nitrogen atoms. As a protected derivative of the privileged 2,8-diazaspiro[4.5]decane scaffold, which has been validated as a central template in multiple drug discovery programs including orally active GPIIb-IIIa antagonists and potent soluble epoxide hydrolase (sEH) inhibitors, this compound serves as a key synthetic intermediate enabling sequential, site-selective functionalization .

Why 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate Cannot Be Replaced by Unprotected or Mono-Protected 2,8-Diazaspiro[4.5]decane Analogs


The orthogonality of the Boc and ethyl ester protecting groups on the 3- and 8-positions of the spirocyclic scaffold is the critical design feature that precludes generic substitution. Using the unprotected 2,8-diazaspiro[4.5]decane free base (CAS 176-67-0) introduces two chemically equivalent secondary amines, rendering site-selective functionalization impossible without complex protection/deprotection sequences that erode synthetic efficiency . Mono-Boc-protected alternatives such as 8-Boc-2,8-diazaspiro[4.5]decane (CAS 236406-39-6) leave only one amine available for derivatization, limiting the accessible chemical space to single-vector modifications . In contrast, 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate enables sequential, chemoselective deprotection and elaboration at each nitrogen center independently, a strategic advantage that directly impacts the diversity and efficiency of library synthesis for structure-activity relationship (SAR) exploration across therapeutically relevant targets such as RIPK1, LATS1/2, and sEH .

Quantitative Differentiation Evidence for 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate Versus Closest Analogs


Orthogonal Protection Strategy Enables Sequential, Site-Selective Derivatization Not Possible with Unprotected or Mono-Protected Analogs

The target compound possesses two chemically differentiated nitrogen atoms: the 8-position amine is protected with an acid-labile Boc group (cleaved with TFA), while the 3-position amine is protected as an ethyl carbamate (cleaved under basic or stronger acidic conditions). This orthogonal protection, confirmed by the MDL number MFCD12198516 and supported by the differentiated chemical shifts observable in NMR spectra provided by commercial suppliers, enables a sequential deprotection-functionalization sequence that is mechanistically impossible with unprotected 2,8-diazaspiro[4.5]decane (CAS 176-67-0) or mono-Boc-protected 8-Boc-2,8-diazaspiro[4.5]decane (CAS 236406-39-6) .

Medicinal Chemistry Library Synthesis Structure-Activity Relationship (SAR)

LogP of 2.195 Positions the Protected Scaffold Favorably for CNS Drug Discovery Relative to More Polar Unprotected Cores

The calculated LogP for 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is 2.195 (or approximately 1.7 by XLogP3 method), as reported in multiple physicochemical databases . This represents a significant increase in lipophilicity compared to the unprotected 2,8-diazaspiro[4.5]decane core, which has a predicted XLogP3-AA of approximately 0.94 and a LogD7.4 of approximately 0.2 . The increased lipophilicity, driven by the Boc and ethyl ester protecting groups, shifts the compound into a physicochemical space more consistent with passive blood-brain barrier penetration (optimal LogP range for CNS drugs: ~1.5–3.5).

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Penetration

Commercial Availability at ≥95% Purity from Multiple ISO-Certified Suppliers Ensures Reproducible SAR Data

8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is commercially available from multiple established suppliers including BOC Sciences, ChemShuttle, AChemBlock, and CoolPharm with purity specifications consistently at or above 95%, and in some cases at 97% or 98% . Analytical characterization packages including NMR, HPLC, and LC-MS are routinely provided . This multi-supplier landscape contrasts with less-common spirocyclic derivatives where single-supplier dependency creates procurement risk and limits competitive pricing.

Chemical Procurement Quality Control Reproducibility

Documented Synthetic Route in Patent Literature with 93% Yield Provides Validated Method for Scale-Up

A validated synthetic route for 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is documented in patent US08492554B2, where the compound was prepared from 1,1-dimethylethyl 3-formyl-1-azetidinecarboxylate in 93% yield via an analogous procedure to a disclosed intermediate, with the reaction deposited in the Open Reaction Database (ORD) . This level of synthetic characterization provides a reproducible starting point for medicinal chemistry teams requiring multi-gram quantities for lead optimization. In contrast, many custom spirocyclic building blocks lack peer-reviewed or patent-disclosed synthetic procedures, requiring extensive method development before scale-up can commence.

Process Chemistry Scale-Up Synthetic Methodology

Optimal Application Scenarios for 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate in Drug Discovery and Chemical Biology


Diversity-Oriented Synthesis of 2,8-Diazaspiro[4.5]decane-Focused Compound Libraries for Kinase and Protease Inhibitor Screening

Medicinal chemistry teams targeting kinases (e.g., RIPK1, LATS1/2, CDK8/19) or other enzymes where spirocyclic scaffolds confer conformational restriction can leverage the orthogonal Boc/ethyl ester protection to perform sequential amide bond formation or reductive amination at each nitrogen center. First, selective Boc deprotection with TFA exposes the 8-position amine for derivatization. Subsequent cleavage of the ethyl carbamate under basic conditions (or stronger acid) liberates the 3-position amine for a second diversification step, generating libraries with two independent vectors of structural variation from a single building block .

CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

With a calculated LogP of approximately 2.195, 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate occupies a lipophilicity window (LogP ~1.5–3.5) associated with favorable CNS penetration . Neuroscience discovery programs targeting sigma receptors, GPCRs, or neurotransmitter transporters that have utilized the 2,8-diazaspiro[4.5]decane scaffold can benefit from the pre-optimized physicochemical profile of this protected building block, which provides a starting point that is significantly more lipophilic than the unprotected core (LogD7.4 ~0.2) . This is particularly relevant for CNS indications where the spirocyclic framework contributes to enhanced receptor subtype selectivity through conformational restriction .

Parallel Synthesis and High-Throughput Chemistry Workflows Requiring Validated, Scalable Building Blocks

The documented synthetic route with a 93% published yield (Patent US08492554B2) and availability from multiple ISO-certified suppliers at purities ≥95% makes this compound an ideal candidate for parallel synthesis and high-throughput chemistry workflows . Unlike custom spirocyclic intermediates that require in-house synthesis development, the pre-characterized nature of this building block—including available NMR, HPLC, and LC-MS data from commercial vendors —enables immediate deployment in library production without the upfront investment in method development and quality control infrastructure that uncharacterized analogs demand.

PROTAC and Bifunctional Degrader Design Where Two Independently Addressable Exit Vectors Are Required

The two differentially protected amine groups on the spirocyclic scaffold provide orthogonal attachment points for linking a target-protein ligand and an E3 ligase ligand in PROTAC (proteolysis-targeting chimera) design. The 2,8-diazaspiro[4.5]decane core itself has precedent as a linker component in PROTAC applications, with 8-Boc-2,8-diazaspiro[4.5]decane commercially offered specifically as a PROTAC linker . The dual-protected version (CAS 203934-60-5) extends this utility by enabling sequential conjugation of two different warheads without cross-reactivity, a key requirement for generating homogeneous bifunctional degraders for targeted protein degradation campaigns.

Quote Request

Request a Quote for 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.